Glucobarbarin
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Overview
Description
Glucobarbarin is a glucosinolate, a type of secondary metabolite found predominantly in plants of the Brassicaceae family. These compounds are known for their role in plant defense mechanisms against herbivores and pathogens. This compound is particularly notable for its presence in Barbarea vulgaris, where it contributes to the plant’s resistance to certain pests .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucobarbarin involves the hydroxylation of phenethylglucosinolate. This process can be achieved through various organic synthesis methods, including the use of specific enzymes like myrosinases that catalyze the hydrolysis of glucosinolates .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from Barbarea vulgaris. The extraction process includes harvesting the plant material, followed by mechanical or enzymatic hydrolysis to release this compound from its glucosinolate precursors .
Chemical Reactions Analysis
Types of Reactions: Glucobarbarin undergoes several types of chemical reactions, including hydrolysis, oxidation, and cyclization. The hydrolysis of this compound by myrosinase enzymes results in the formation of various products, including isothiocyanates and oxazolidine-2-thione .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by myrosinase enzymes.
Oxidation: Can be induced by exposure to oxygen or specific oxidizing agents.
Cyclization: Often occurs spontaneously under certain conditions, leading to the formation of cyclic compounds like oxazolidine-2-thione.
Major Products: The major products formed from the reactions of this compound include phenethyl isothiocyanate, oxazolidine-2-thione, and oxazolidin-2-one .
Scientific Research Applications
Glucobarbarin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the hydrolysis and degradation of glucosinolates.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Explored for its potential pharmacological activities, including anti-cancer properties due to its isothiocyanate derivatives.
Industry: Utilized in the development of natural pesticides and insect repellents
Mechanism of Action
The mechanism of action of glucobarbarin involves its hydrolysis by myrosinase enzymes to produce bioactive compounds such as isothiocyanates. These compounds interact with various molecular targets, including proteins and enzymes in herbivores, leading to their deterrent or toxic effects. The specific pathways involved include the activation of detoxification enzymes and the disruption of cellular processes in pests .
Comparison with Similar Compounds
Phenethylglucosinolate (Gluconasturtiin): Structurally similar to glucobarbarin but lacks the hydroxyl group.
Glucoraphanin: Another glucosinolate with similar biological activities but different structural features.
Glucomoringin: Found in Moringa species, shares similar defense mechanisms but differs in its side chain structure
Uniqueness of this compound: this compound is unique due to its specific hydroxylation, which enhances its biological activity and effectiveness as a defense compound in plants. Its ability to form various bioactive products upon hydrolysis makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
21087-78-5 |
---|---|
Molecular Formula |
C15H20KNO10S2 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
potassium;[(E)-[(3S)-3-hydroxy-3-phenyl-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate |
InChI |
InChI=1S/C15H21NO10S2.K/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8;/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t9-,10+,12+,13-,14+,15?;/m0./s1 |
InChI Key |
XFIGKNKFEZIHMP-YRQDDXOQSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C/C(=N\OS(=O)(=O)[O-])/SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] |
Origin of Product |
United States |
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